molecular formula C15H23BrO2 B1245813 Majusculoic acid

Majusculoic acid

Cat. No. B1245813
M. Wt: 315.25 g/mol
InChI Key: XSRLEFWNCQOETJ-SULJWLEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Majusculoic acid is a carbocyclic fatty acid.

Scientific Research Applications

Antifungal Applications

Majusculoic acid, a compound isolated from a cyanobacterial mat microbial community, demonstrates notable antifungal activity, particularly against Candida albicans. This discovery underlines the potential of majusculoic acid as a valuable antifungal agent (MacMillan & Molinski, 2005).

Anti-Inflammatory Properties

Recent research has explored the anti-inflammatory effects of majusculoic acid and its derivatives. Studies show that certain forms of majusculoic acid significantly inhibit nitric oxide production in mouse macrophages, highlighting its potential as an anti-inflammatory compound (Xiao et al., 2021).

Synthetic Approaches

The asymmetric total synthesis of (+)-majusculoic acid has been achieved, allowing for a better understanding and potential enhancement of its natural properties. This synthesis plays a crucial role in determining the absolute configuration of the compound, crucial for its practical application (Chen et al., 2018).

Agricultural Applications

In the realm of agriculture, the application of phytohormones in Tropaeolum majus L. has been studied to mitigate the effects of salt stress. This research is vital in understanding how compounds like majusculoic acid can play a role in enhancing agricultural resilience and productivity (Silva et al., 2022).

Therapeutic Uses

Majusculoic acid and related compounds have also been studied for their therapeutic effects. For instance, Ammi majus extracts, which may contain majusculoic acid derivatives, show significant antioxidant and analgesic activities, suggesting their potential in therapeutic applications (El-guourrami et al., 2023).

properties

Product Name

Majusculoic acid

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

3-[(1S,2S)-2-[(3E,5Z)-6-bromonona-3,5-dienyl]cyclopropyl]propanoic acid

InChI

InChI=1S/C15H23BrO2/c1-2-6-14(16)8-5-3-4-7-12-11-13(12)9-10-15(17)18/h3,5,8,12-13H,2,4,6-7,9-11H2,1H3,(H,17,18)/b5-3+,14-8-/t12-,13-/m0/s1

InChI Key

XSRLEFWNCQOETJ-SULJWLEGSA-N

Isomeric SMILES

CCC/C(=C/C=C/CC[C@H]1C[C@@H]1CCC(=O)O)/Br

Canonical SMILES

CCCC(=CC=CCCC1CC1CCC(=O)O)Br

synonyms

majusculoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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